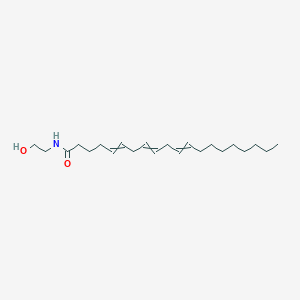

N-(2-hydroxyethyl)eicosa-5,8,11-trienamide

Descripción

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine is a bioactive lipid molecule derived from the fatty acid (5Z,8Z,11Z)-eicosatrienoic acid. This compound is part of the family of N-acylethanolamines, which are known for their roles in various physiological processes, including inflammation, pain modulation, and cell signaling.

Propiedades

Fórmula molecular |

C22H39NO2 |

|---|---|

Peso molecular |

349.5 g/mol |

Nombre IUPAC |

N-(2-hydroxyethyl)icosa-5,8,11-trienamide |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25) |

Clave InChI |

YKGQBEGMUSSPFY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine typically involves the reaction of (5Z,8Z,11Z)-eicosatrienoic acid with ethanolamine. The reaction is usually carried out under mild conditions to preserve the integrity of the double bonds in the eicosatrienoic acid. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the eicosatrienoic acid and the amino group of ethanolamine.

Industrial Production Methods

Industrial production of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required standards for use in research and potential therapeutic applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine can undergo various chemical reactions, including:

Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent fatty acid and ethanolamine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogen peroxide for hydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives of the eicosatrienoic acid moiety.

Reduction: Saturated derivatives of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine.

Substitution: (5Z,8Z,11Z)-eicosatrienoic acid and ethanolamine.

Aplicaciones Científicas De Investigación

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine has been studied for its potential roles in various fields:

Chemistry: As a model compound for studying amide bond formation and lipid chemistry.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Explored for its potential anti-inflammatory and analgesic properties, as well as its role in modulating immune responses.

Mecanismo De Acción

The mechanism of action of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine involves its interaction with specific receptors and enzymes in the body. It is believed to exert its effects by modulating the activity of cannabinoid receptors, particularly CB1 and CB2, as well as other lipid signaling pathways. The compound may also influence the production of pro-inflammatory and anti-inflammatory mediators, thereby affecting immune responses and pain perception.

Comparación Con Compuestos Similares

Uniqueness

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine is unique due to its specific fatty acid moiety, (5Z,8Z,11Z)-eicosatrienoic acid, which imparts distinct biological activities and potential therapeutic benefits. Its ability to modulate multiple signaling pathways and its involvement in various physiological processes make it a compound of significant interest in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.